Ethylenediamine sulfate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243631. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

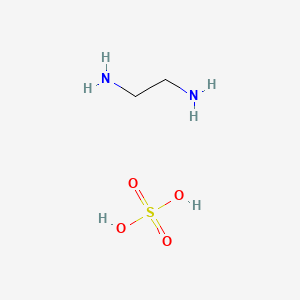

IUPAC Name |

ethane-1,2-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.H2O4S/c3-1-2-4;1-5(2,3)4/h1-4H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZCDZDLTIHJAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

107-15-3 (Parent) | |

| Record name | Ethylenediamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022029363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70885189 | |

| Record name | Ethylenediamine monosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25723-52-8, 22029-36-3 | |

| Record name | 1,2-Ethanediamine, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25723-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenediammonium sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22029-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenediamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022029363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYLENEDIAMINE SULFATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenediamine monosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenediamine sulphate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENEDIAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97H872Y4VB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethylenediamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediamine (B42938) sulfate (B86663) is an organic compound that is the salt formed from the neutralization of ethylenediamine with sulfuric acid. It presents as a white to almost white crystalline powder.[1] This compound is noted for its hygroscopic nature, readily absorbing moisture from the atmosphere, which necessitates careful storage and handling.[1] It is highly soluble in water, forming a nearly transparent solution, and is also soluble in ethanol (B145695).[1][2] Ethylenediamine sulfate serves as a versatile precursor and reagent in various chemical, pharmaceutical, and agricultural applications.

Chemical and Physical Properties

This compound is a salt with the molecular formula C₂H₁₀N₂O₄S and a molecular weight of approximately 158.18 g/mol .[1] It is composed of the ethylenediammonium cation and the sulfate anion.

Identifiers

| Identifier | Value |

| CAS Number | 22029-36-3[1], 25723-52-8 |

| IUPAC Name | ethane-1,2-diamine;sulfuric acid[1][3] |

| Molecular Formula | C₂H₁₀N₂O₄S[1] |

| Molecular Weight | 158.18 g/mol [1] |

| InChI | InChI=1S/C2H8N2.H2O4S/c3-1-2-4;1-5(2,3)4/h1-4H2;(H2,1,2,3,4)[4] |

| InChI Key | BNZCDZDLTIHJAC-UHFFFAOYSA-N[4] |

| SMILES | C(CN)N.OS(=O)(=O)O[1][3] |

| Synonyms | Ethylenediammonium sulfate, Ethylenediamine monosulfate, 1,2-Ethanediamine, sulfate (1:1)[3] |

Physical Properties

| Property | Value |

| Appearance | White to almost white crystalline powder[1] |

| Melting Point | 225-228°C[5] |

| Solubility | High solubility in water (forms a nearly transparent solution); Soluble in ethanol[1][2][5] |

| Hygroscopicity | Highly hygroscopic[1] |

Acid-Base Properties

The ethylenediammonium ion, the conjugate acid of ethylenediamine, has two pKa values.

| pKa Value | Reported Value |

| pKa₁ | 6.848[2] |

| pKa₂ | 9.928[2] |

Synthesis and Purification

Laboratory Scale Synthesis

This compound is typically synthesized in the laboratory through the acid-base neutralization reaction of ethylenediamine with concentrated sulfuric acid. This reaction is highly exothermic and requires careful temperature control.

Experimental Protocol:

-

Reaction Setup: In a 4-liter beaker equipped with a mechanical stirrer and cooled in an ice bath, add 178 mL (2.66 moles) of 99% ethylenediamine and 750 mL of 99% ethanol.

-

Acid Addition: While continuously stirring and maintaining the temperature in the ice bath, slowly add 145 mL (2.64 moles) of 96.8% concentrated sulfuric acid dropwise. Caution: The reaction is highly exothermic.

-

Product Formation: As the product forms, the mixture will become viscous. Add an additional two portions of 250 mL of ethanol to facilitate stirring.

-

Isolation: Isolate the resulting colorless ethylenediammonium sulfate precipitate by vacuum filtration.

-

Washing: Wash the collected solid with 375 mL of 99% ethanol followed by 250 mL of diethyl ether to remove any residual impurities.

-

Drying: Air-dry the purified product.

-

Yield: This procedure typically yields approximately 320 grams (2.05 moles), which corresponds to a 77% yield.

Purification by Recrystallization

Further purification of this compound can be achieved by recrystallization.

Experimental Protocol:

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot water. For example, 175 grams of the compound can be dissolved in 160 mL of warm distilled water at 60°C.

-

Crystallization: Allow the solution to cool slowly to room temperature. Pure crystals of this compound will form, leaving impurities in the solution.

-

Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry. This process can yield a product with a purity of 98-99%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in D₂O): The proton NMR spectrum of this compound in D₂O shows a single prominent peak.

-

Chemical Shift (δ): 3.410 ppm

-

Assignment: The singlet at 3.410 ppm is assigned to the four equivalent methylene (B1212753) protons (CH₂) of the ethylenediammonium cation.[4] The protons of the ammonium (B1175870) groups (-NH₃⁺) exchange with the deuterium (B1214612) of the solvent and are therefore not typically observed.

-

-

¹³C NMR: The carbon-13 NMR spectrum is expected to show a single resonance corresponding to the two equivalent ethylene (B1197577) carbons.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O).

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer.

-

Referencing: Use an appropriate internal or external standard for chemical shift referencing (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the ammonium and sulfate groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3200-3500 | N-H stretching of the protonated primary amine groups (-NH₃⁺)[1] |

| 2800-3000 | C-H stretching of the methylene groups (-CH₂)[1] |

| ~1580 | N-H bending of the ammonium groups |

| ~1100 | S=O stretching of the sulfate anion |

Experimental Protocol for IR Analysis:

-

Sample Preparation: Prepare a sample for analysis, typically as a potassium bromide (KBr) pellet or as a mull in an appropriate oil (e.g., Nujol).

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Applications

This compound has a range of applications in different fields.

-

Chemical Synthesis: It serves as a precursor for the synthesis of various other chemicals and pharmaceuticals.[4]

-

Agriculture: It is utilized as a chelating agent for micronutrients in fertilizers.[4] The ethylenediamine moiety can form stable complexes with metal ions such as iron, zinc, and manganese, enhancing their solubility and bioavailability to plants.

-

Laboratory Reagent: In analytical chemistry, it can be used in titrations and as a reducing agent in volumetric analysis.[4]

-

Crystallography: Due to its ability to form well-defined crystals, it is used in crystal growth and characterization studies, including as a chiral resolving agent.[1]

Safety and Toxicology

This compound is classified as a toxic and irritant compound.[1]

-

Hazards: It can cause skin irritation, serious eye damage, and respiratory problems upon inhalation.[1] It is classified as acutely toxic upon skin contact.[1]

-

Toxicology: The toxicological data for ethylenediamine (the parent compound) provides an indication of its potential effects.

-

LD50 (Oral, Rat): 866 mg/kg

-

LD50 (Dermal, Rabbit): 560 mg/kg

-

-

Handling: When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection. Work should be conducted in a well-ventilated area.

Visualizations

Synthesis Workflow

Caption: Workflow for the laboratory synthesis of this compound.

Chelation of a Metal Ion

Caption: Chelation of a metal ion by ethylenediamine to form a stable complex.

References

- 1. Buy this compound | 22029-36-3 [smolecule.com]

- 2. brainly.com [brainly.com]

- 3. Ethylenediammonium sulfate | C2H10N2O4S | CID 168015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(22029-36-3) 1H NMR spectrum [chemicalbook.com]

- 5. 22029-36-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Ethylenediamine sulfate chemical structure and properties

An In-depth Technical Guide to Ethylenediamine (B42938) Sulfate (B86663)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of ethylenediamine sulfate. The information is curated for professionals in research and development, with a focus on delivering precise, quantitative data and detailed experimental methodologies.

Chemical Identity and Structure

This compound is an organic compound formed from the salt of ethylenediamine and sulfuric acid.[1] It typically appears as a white to off-white crystalline powder.[1]

Chemical Structure:

The structure consists of the ethylenediammonium cation ([H₃N(CH₂)₂NH₃]²⁺) and the sulfate anion (SO₄²⁻).

| Identifier | Value |

| CAS Number | 22029-36-3[1][2][3][4] |

| IUPAC Name | ethane-1,2-diamine;sulfuric acid[1][2] |

| Molecular Formula | C₂H₁₀N₂O₄S[1][2][3] |

| Molecular Weight | 158.18 g/mol [1][2] |

| SMILES | C(CN)N.OS(=O)(=O)O[1][2] |

| InChI | InChI=1S/C2H8N2.H2O4S/c3-1-2-4;1-5(2,3)4/h1-4H2;(H2,1,2,3,4)[1][2] |

| InChI Key | BNZCDZDLTIHJAC-UHFFFAOYSA-N[1][2] |

| Synonyms | Ethylenediammonium sulfate, Ethylenediamine monosulfate, 1,2-Ethanediamine, sulfate (1:1)[1][2][3] |

Physicochemical Properties

This compound is known for its high solubility in water and its hygroscopic nature, meaning it readily absorbs moisture from the air.[1]

| Property | Value |

| Appearance | White to almost white crystalline powder[1][5] |

| Melting Point | 225-228°C[3][6] |

| Water Solubility | High, almost transparent in solution[1][3] |

| Storage Temperature | Store below +30°C[3][6] |

Experimental Protocols

Laboratory-Scale Synthesis

The primary method for synthesizing this compound is through the acid-base neutralization of ethylenediamine with sulfuric acid.[1] This reaction is highly exothermic and requires careful temperature control.[1][7]

Reactants:

-

Ethanol (B145695) (99%)[7]

-

Diethyl Ether[7]

Procedure:

-

In a 4-liter beaker, slowly add 178 mL (2.66 moles) of ethylenediamine and 750 mL of ethanol.[7]

-

Cool the beaker in an ice bath.[7]

-

With continuous stirring, add 145 mL (2.64 moles) of concentrated sulfuric acid dropwise. Caution: The reaction is highly exothermic; maintain slow addition and ice cooling to control the temperature.[1][7]

-

As the product forms and the mixture becomes viscous, add additional ethanol (2 x 250 mL).[7]

-

Isolate the resulting ethylenediammonium sulfate crystals by vacuum filtration.[7]

-

Wash the crystals with 375 mL of ethanol and then with 250 mL of ether.[7]

-

Air-dry the final product. The expected yield is approximately 77%.[7]

Purification by Recrystallization

To achieve higher purity (98.0-99.0%), single recrystallization is a common technique.[1]

Procedure:

-

Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., water).

-

Allow the solution to cool slowly and undisturbed.

-

As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. Impurities tend to remain in the solution.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals to remove any residual solvent.

Analytical Data

A variety of analytical techniques are employed to confirm the structure and purity of this compound.

| Analytical Method | Key Observations |

| ¹H NMR | In D₂O, a characteristic signal is observed around 3.41 ppm, corresponding to the methylene (B1212753) protons.[8] |

| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic absorption bands for the N-H stretching of the protonated primary amine groups in the 3200-3500 cm⁻¹ region.[1] |

| Purity Assessment | Quality control parameters include loss on drying (≤2.0%), heavy metals (≤10 ppm), and water content (≤1.0%).[1] |

Applications in Research and Development

This compound's unique properties make it a versatile compound in various fields.[1] Its bifunctional nature, with two amine groups, allows it to readily form derivatives and heterocycles.[9]

-

Chemical Synthesis: It serves as a precursor for a wide range of chemicals and pharmaceuticals.[1]

-

Chelating Agent: The ethylenediamine moiety is a well-known chelating agent, capable of binding to metal ions. This property is utilized in agriculture for micronutrient delivery in fertilizers and has been explored for influencing the bioavailability of metal ions in biological systems.[1]

-

Biotechnology: Due to its high water solubility, it is used in processes for protein solubilization.[1]

-

Laboratory Reagent: It is utilized in analytical chemistry for titrations.[1]

-

Drug Development: The ethylenediamine structure is a key component in numerous bioactive compounds and drugs, including some antihistamines and the bronchodilator aminophylline.[9] Ethylenediamine dihydrochloride, a related salt, is used as an intermediate in the synthesis of various drugs.[10]

Safety and Handling

Hazard Identification:

It is essential to handle this compound with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.

Conclusion

This compound is a fundamentally important chemical with a well-defined structure and a versatile range of properties. Its utility as a precursor in synthesis, a chelating agent, and a laboratory reagent underscores its significance in both industrial and research settings. The straightforward synthesis and purification protocols make it an accessible compound for various applications, including the development of novel pharmaceutical agents. A thorough understanding of its chemical and physical properties is crucial for its effective and safe utilization.

References

- 1. Buy this compound | 22029-36-3 [smolecule.com]

- 2. Ethylenediammonium sulfate | C2H10N2O4S | CID 168015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 22029-36-3 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Ethylenediamine sulphate, 99% (22029-36-3) - Ethylenediamine sulphate, 99% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 6. 22029-36-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. This compound(22029-36-3) 1H NMR spectrum [chemicalbook.com]

- 9. Ethylenediamine - Wikipedia [en.wikipedia.org]

- 10. What is Ethylenediamine Dihydrochloride used for? [synapse.patsnap.com]

An In-depth Technical Guide to Ethylenediamine Sulfate (CAS: 22029-36-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediamine (B42938) sulfate (B86663), with the CAS number 22029-36-3, is the salt formed from the neutralization of the organic base ethylenediamine with sulfuric acid. It presents as a white to off-white crystalline powder.[1] This compound is recognized for its utility in various chemical applications, ranging from a reagent in synthesis and analysis to its role in crystallography. For professionals in drug development and research, an understanding of its physicochemical properties, synthesis, and biological interactions is crucial for its potential applications.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of ethylenediamine sulfate is provided in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 22029-36-3 | [1] |

| Molecular Formula | C₂H₁₀N₂O₄S | [1] |

| Molecular Weight | 158.18 g/mol | [1] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 225-228 °C | [2] |

| Boiling Point | 401.6 °C at 760 mmHg | |

| Density | 1.159 g/cm³ | |

| Solubility | Soluble in water | [1] |

| pKa | The pKa values for the parent compound, ethylenediamine, are approximately 7.5 and 10.7, indicating the basicity of the two amino groups. In this compound, these amino groups are protonated. |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a D₂O solvent, the methylene (B1212753) protons (-CH₂-) of this compound are expected to show a singlet at approximately 3.41 ppm.[3] The protons of the ammonium (B1175870) groups (-NH₃⁺) would likely appear as a broader signal.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Due to the symmetry of the molecule, the ¹³C NMR spectrum is predicted to exhibit a single peak corresponding to the two equivalent methylene carbons.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum of this compound displays characteristic absorption bands. The N-H stretching of the protonated amine groups is typically observed in the region of 3200-3500 cm⁻¹.[1] Bending vibrations for the methylene groups and sulfate anion absorptions would also be present.

-

Mass Spectrometry (MS): Mass spectral analysis would show the fragmentation pattern of the ethylenediammonium cation (C₂H₁₀N₂²⁺) and the sulfate anion (SO₄²⁻).

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is a direct acid-base neutralization reaction between ethylenediamine and sulfuric acid.[1] This reaction is highly exothermic and requires careful temperature control.

Detailed Laboratory-Scale Synthesis Protocol

This protocol is adapted from a procedure reported by The Royal Society of Chemistry.[4]

Materials:

-

Ethylenediamine (99%)

-

Concentrated Sulfuric Acid (96.8%)

-

Ethanol (B145695) (99%)

-

Diethyl ether

-

Ice bath

-

4 L beaker

-

Stirring apparatus

-

Vacuum filtration apparatus

Procedure:

-

In a 4 L beaker cooled in an ice bath, slowly add 178 mL (2.66 moles) of ethylenediamine to 750 mL of ethanol with continuous stirring.[4]

-

Carefully add 145 mL (2.64 moles) of concentrated sulfuric acid dropwise to the stirred solution. Maintain the temperature of the reaction mixture by ensuring the beaker is well-immersed in the ice bath.[4] Caution: This step is highly exothermic.

-

As the reaction proceeds, the mixture will become more viscous. Add two additional 250 mL portions of ethanol to facilitate stirring.[4]

-

After the addition of sulfuric acid is complete, continue stirring the mixture in the ice bath for a period to ensure the reaction goes to completion.

-

Isolate the precipitated this compound by vacuum filtration.[4]

-

Wash the collected solid with 375 mL of ethanol followed by 250 mL of diethyl ether to remove any unreacted starting materials and impurities.[4]

-

Air-dry the resulting white crystalline powder. The reported yield for this procedure is approximately 77%.[4]

Applications in Research and Drug Development

While direct applications of this compound in drug formulations are not extensively documented in publicly available literature, its constituent parts and properties suggest several areas of relevance for drug development professionals.

Chiral Resolution

Ethylenediamine is a common resolving agent in the separation of racemic mixtures of chiral carboxylic acids.[5] Although less common, the sulfate salt could potentially be used in a similar capacity, particularly in crystallographic studies for separating enantiomers.[1] The process involves the formation of diastereomeric salts that can be separated based on differences in their solubility.

Chelating Agent

Ethylenediamine and its derivatives, such as EDTA (ethylenediaminetetraacetic acid), are well-known chelating agents that can bind to metal ions.[6] This property is crucial in various biological and pharmaceutical contexts. While this compound itself is a salt, the ethylenediammonium dication can exist in equilibrium with the free base, which can then act as a chelating agent. This can be relevant in biological systems for sequestering metal ions that may be involved in pathological processes or for influencing the bioavailability of metallic drugs.[1]

Potential Antimicrobial Activity

Some studies have suggested that ethylenediamine and its derivatives may possess antimicrobial properties.[1] The proposed mechanism often involves the chelation of essential metal ions from the bacterial cell wall, leading to its disruption and increased permeability.[7] This can inhibit bacterial growth and may also enhance the efficacy of other antimicrobial agents.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a generalized protocol to determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

Materials:

-

This compound

-

Bacterial strain of interest (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Inoculum: Culture the bacterial strain overnight in CAMHB. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

Preparation of this compound Dilutions: Prepare a stock solution of this compound in CAMHB. Perform serial twofold dilutions of the stock solution in the wells of the 96-well plate to obtain a range of concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the different concentrations of this compound. Include a positive control well (bacteria in broth without the compound) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Safety and Handling

This compound is classified as a toxic and irritant compound.[1] It can cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work in a well-ventilated area or under a fume hood.

Conclusion

This compound is a compound with well-defined physicochemical properties and a straightforward synthesis. While its direct role in pharmaceuticals is not prominent, its characteristics as a salt of a chelating agent and its potential as a chiral resolving agent and antimicrobial substance make it a compound of interest for researchers in drug discovery and development. Further investigation into its biological activities and potential therapeutic applications is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Types of Pharmaceutical Patents - O'Brien Patents [obrienpatents.com]

- 3. This compound(22029-36-3) 1H NMR [m.chemicalbook.com]

- 4. pdb.apec.org [pdb.apec.org]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. ahajournals.org [ahajournals.org]

- 7. EDTA: An Antimicrobial and Antibiofilm Agent for Use in Wound Care - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ethylenediamine (B42938) Sulfate (B86663) (C₂H₁₀N₂O₄S)

Introduction

Ethylenediamine sulfate, with the molecular formula C₂H₁₀N₂O₄S, is the salt formed from the neutralization of ethylenediamine with sulfuric acid. It typically appears as a white to off-white crystalline powder.[1] This compound is notable for its high water solubility and the chemical reactivity endowed by its constituent ions: the ethylenediammonium cation, which acts as a bidentate chelating ligand, and the sulfate anion.[1] While not typically an active pharmaceutical ingredient (API) itself, its constituent part, ethylenediamine, is a crucial building block in pharmaceutical synthesis and formulation. This guide provides a comprehensive overview of its properties, synthesis, and analysis, with a focus on applications relevant to chemical and pharmaceutical research.

Physicochemical and Thermal Properties

The fundamental properties of this compound are critical for its application in experimental work. These characteristics are summarized below.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂H₁₀N₂O₄S | [1] |

| Molecular Weight | 158.18 g/mol | [1] |

| IUPAC Name | ethane-1,2-diamine;sulfuric acid | [1] |

| CAS Number | 22029-36-3 | [1] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 225-228 °C | ChemicalBook |

| Water Solubility | High; solutions can be nearly transparent | [1] |

| Storage Temperature | Store below +30°C | ChemicalBook |

| Hygroscopicity | Hygroscopic; absorbs moisture from the air | [1] |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals a multi-stage decomposition process for this compound under an inert atmosphere. The primary stages of mass loss correspond to specific thermal degradation events.

| Temperature Range (°C) | Mass Loss (%) | Character | Evolved Species |

| 200–280 | 20–30 | Endothermic | H₂O, NH₃, CO₂ |

| 280–400 | 40–60 | Exothermic | NH₃, CO₂, SO₂, H₂O |

| 400–500 | 15–25 | Exothermic | CO₂, SO₂, NOx |

| >500 | - | Exothermic | SO₂, SO₃ |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are essential for reproducible research.

Synthesis of this compound

The standard laboratory synthesis involves a direct acid-base neutralization reaction.[1] The reaction is highly exothermic and requires careful temperature control.[1]

Materials:

-

Ethylenediamine (99%; 178 mL; 2.66 moles)

-

Ethanol (B145695) (99%; 750 mL, plus additional for washing)

-

Concentrated Sulfuric Acid (96.8%; 145 mL; 2.64 moles)

-

Diethyl ether (250 mL)

-

4 L beaker

-

Ice bath

-

Magnetic stirrer

-

Vacuum filtration apparatus

Procedure:

-

Add ethylenediamine (178 mL) and ethanol (750 mL) to a 4 L beaker cooled in an ice bath.[2]

-

Begin stirring the mixture. Slowly add concentrated sulfuric acid (145 mL) dropwise to the cooled solution. Caution: This reaction is highly exothermic; maintain continuous and efficient cooling to keep the temperature between 0-10°C.[1]

-

As the this compound precipitates, the mixture will become increasingly viscous. Add more ethanol (2 x 250 mL portions) as needed to maintain a stirrable slurry.[2]

-

After the addition of sulfuric acid is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

-

Isolate the product by vacuum filtration.[2]

-

Wash the collected white solid with ethanol (375 mL) and subsequently with diethyl ether (250 mL) to remove residual impurities.[2]

-

Air-dry the resulting colorless this compound. The typical yield is approximately 77%.[2]

-

Grind the dried product into a fine powder using a mortar and pestle before storage.[2]

References

An In-depth Technical Guide to the Physical Properties of Ethylenediamine Sulfate Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of ethylenediamine (B42938) sulfate (B86663) crystals. The information presented is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols for key analytical techniques are provided.

Core Physical and Chemical Properties

Ethylenediamine sulfate is an organic salt formed from the neutralization reaction between ethylenediamine and sulfuric acid.[1] It typically appears as a white to almost white crystalline powder.[1] The compound is known to be hygroscopic, readily absorbing moisture from the atmosphere, which necessitates careful storage and handling.[1] It is soluble in water.[1]

Quantitative Physical Properties

The following table summarizes the key quantitative physical and crystallographic properties of this compound crystals compiled from available literature.

| Property | Value | References |

| Chemical Formula | C₂H₁₀N₂O₄S | [1][2][3] |

| Molecular Weight | 158.18 g/mol | [1][2][3] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 225-228 °C | |

| Thermal Decomposition | Major decomposition occurs between 280-400 °C | |

| Crystal System | Tetragonal | [4][5] |

| Point Group | 422 | [6] |

| Space Group | l-crystal: P4(1)2(1)2d-crystal: P4(3)2(1)2 | [4][5] |

| Lattice Parameters | a, b, c, α, β, γ: Not available in searched sources | |

| Density | Not available in searched sources | |

| Optical Rotation | The absolute value of the average optical rotation is 158°/mm ± 2 for the sodium D line.[6] | [6] |

Experimental Protocols

Detailed methodologies for the characterization of this compound crystals are outlined below. These protocols are based on standard analytical techniques for crystalline organic compounds.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal, including lattice parameters and space group.

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal of this compound (typically <0.5 mm in all dimensions) with well-defined faces and no visible defects is selected under a microscope. The crystal is mounted on a goniometer head using a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) is directed at the crystal. The crystal is rotated, and a series of diffraction images are collected by a detector.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffracted beams are integrated.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. The structural model is then refined against the experimental data to yield precise atomic coordinates, bond lengths, and bond angles.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the crystalline this compound powder is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure arm is applied to ensure good contact between the sample and the crystal.

-

Data Acquisition: The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the empty ATR crystal is collected. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational modes of the functional groups in the molecule, such as N-H, C-H, and S-O bonds.

Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC)

Thermal analysis provides information on the thermal stability, melting point, and decomposition profile of this compound.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the this compound crystal sample (typically 2-10 mg) is placed in an inert crucible (e.g., aluminum or platinum).

-

Instrument Setup: The TGA/DSC instrument is calibrated for temperature and heat flow. The sample is placed in the instrument's furnace.

-

Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

TGA: The instrument continuously measures the mass of the sample as a function of temperature. Mass loss indicates decomposition or dehydration.

-

DSC: The instrument measures the difference in heat flow between the sample and a reference crucible as a function of temperature. Endothermic or exothermic events, such as melting and decomposition, are detected.

-

-

Data Analysis: The resulting TGA and DSC curves are analyzed to determine the onset and peak temperatures of thermal events, as well as the percentage of mass loss.

Visualizations

The following diagram illustrates a typical experimental workflow for the characterization of this compound crystals.

References

An In-depth Technical Guide to the Chiral Properties of Achiral Ethylenediamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the fascinating and seemingly paradoxical chiral properties exhibited by ethylenediamine (B42938) sulfate (B86663) (EDS), a compound formed from achiral precursors. While the individual molecules of ethylenediamine and sulfuric acid lack chirality, their salt spontaneously crystallizes into a chiral solid-state structure. This phenomenon, known as spontaneous symmetry breaking, results in macroscopic crystals that are optically active, making EDS a model system for studying the origins of homochirality and for applications in asymmetric synthesis. This document provides a comprehensive overview of the crystallographic properties, experimental protocols for synthesis and crystallization, and the implications of this unique behavior.

Conceptual Framework: From Achiral Molecules to Chiral Crystals

The chirality of ethylenediamine sulfate is not a property of the individual molecule in solution but emerges from the specific, ordered arrangement of these achiral molecules in the crystal lattice. Ethylenediamine ([C₂H₈N₂]) and sulfuric acid (H₂SO₄) are both achiral. However, upon crystallization of the resulting salt, ethylenediammonium sulfate ([H₃NCH₂CH₂NH₃]SO₄), the molecules pack into a helical, non-superimposable mirror-image structure.

This process results in two distinct enantiomorphic crystal forms, referred to as d-crystal and l-crystal, which rotate plane-polarized light in opposite directions. This is a classic example of how chirality can manifest at a supramolecular level without being present at the molecular level.

Ethylenediamine Sulfate: A Comprehensive Technical Guide to its Solubility in Aqueous and Organic Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediamine (B42938) sulfate (B86663), a salt formed from the neutralization of ethylenediamine with sulfuric acid, is a compound of significant interest in various chemical and pharmaceutical applications. Its utility is often dictated by its solubility characteristics in different solvent systems. This technical guide provides an in-depth overview of the solubility of ethylenediamine sulfate in water and a range of organic solvents. The information presented herein is intended to support research, development, and formulation activities by providing a consolidated resource on its solubility properties and the methodologies for their determination.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂H₁₀N₂O₄S | [1] |

| Molecular Weight | 158.18 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 225-228 °C | [2] |

Aqueous Solubility of this compound

This compound exhibits high solubility in water. This is attributed to the ionic nature of the salt and the formation of strong hydrogen bonds between the protonated amine groups and the sulfate anion with water molecules.

Quantitative Aqueous Solubility Data

| Temperature (°C) | Solubility ( g/100 mL) |

| 60 | 109.375 |

This value was calculated from a documented preparation of a saturated solution where 175 g of this compound was dissolved in 160 mL of distilled water at 60 °C.[3]

Solubility in Organic Solvents

The solubility of this compound in organic solvents is largely dependent on the polarity of the solvent.

Qualitative Solubility Observations

-

Polar Protic Solvents: this compound demonstrates reasonable solubility in polar protic solvents such as alcohols. This is due to the ability of these solvents to form hydrogen bonds with the solute.[4]

-

Ethanol: Maintains a reasonable level of solubility.[4]

-

Methanol: While specific data for this compound is scarce, related compounds show solubility in methanol.

-

-

Polar Aprotic Solvents: Information on solubility in solvents like acetone (B3395972) or dimethylformamide is limited, but a decrease in solubility is expected as the hydrogen bonding capacity of the solvent decreases.

-

Nonpolar Solvents: The solubility of this compound is significantly lower in nonpolar solvents.[4]

Summary of Solubility in Organic Solvents

| Solvent | Qualitative Solubility | Rationale |

| Ethanol | Reasonably Soluble | Capable of hydrogen bonding.[4] |

| Methanol | Expected to be Soluble | Polar protic nature. |

| Acetone | Expected to be Sparingly Soluble to Insoluble | Lower polarity and reduced hydrogen bonding capacity. |

| Ether | Insoluble | Nonpolar nature.[3] |

Experimental Protocols for Solubility Determination

Standardized methods are crucial for obtaining reliable and comparable solubility data. The OECD Guideline 105 provides a framework for the determination of water solubility.[5][6][7][8] A general experimental workflow for determining the solubility of a solid in a liquid is outlined below.

General Experimental Workflow for Solubility Determination

Caption: General workflow for determining the solubility of a solid compound.

Detailed Methodology (Flask Method - adapted from OECD 105)

This method is suitable for substances with a solubility of 10 g/L or higher.[6][8]

-

Preparation: Accurately weigh a specific amount of this compound and add it to a known volume of the desired solvent (e.g., water, ethanol) in a flask. Ensure an excess of the solid is present to achieve saturation.

-

Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium. A preliminary test can help determine the necessary equilibration time.[6]

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated liquid phase from the solid.

-

Analysis: Accurately measure a known volume or weight of the clear, saturated solution.

-

Quantification: Determine the concentration of this compound in the aliquot using a suitable analytical method. This could involve gravimetric analysis (evaporation of the solvent and weighing the residue) or a validated chromatographic technique.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

Logical Relationship in Solubility

The solubility of an ionic compound like this compound is governed by the principle of "like dissolves like."

Caption: "Like dissolves like" principle for this compound solubility.

References

- 1. Ethylenediammonium sulfate | C2H10N2O4S | CID 168015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 22029-36-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. Buy this compound | 22029-36-3 [smolecule.com]

- 5. filab.fr [filab.fr]

- 6. Water Solubility | Scymaris [scymaris.com]

- 7. laboratuar.com [laboratuar.com]

- 8. oecd.org [oecd.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Optical Rotation of Ethylenediamine (B42938) Sulfate (B86663) Crystals

This technical guide provides a comprehensive overview of the optical rotation properties of ethylenediamine sulfate (EDS) crystals. This compound is a fascinating organic compound that, while achiral in solution, crystallizes into one of two enantiomorphic forms.[1][2][3] This phenomenon of spontaneous resolution upon crystallization makes it a valuable model system for studying chirality and optical activity in the solid state. The two crystal forms, designated as d- (dextrorotatory) and l- (levorotatory), are mirror images of each other and exhibit the ability to rotate the plane of polarized light in opposite directions.[1][3] This guide details the quantitative measurements of this optical rotation, the experimental protocols for its determination, and the underlying crystallographic basis for this chiroptical property.

Crystal Structure and Chirality

The optical activity of this compound is a direct consequence of its crystal structure. In solution, the ethylenediamine dication and the sulfate anion are achiral. However, during crystallization, they arrange into a non-centrosymmetric and chiral structure. The two enantiomorphs of EDS crystals belong to the tetragonal space groups P4₁2₁2 and P4₃2₁2, which are mirror images of each other.[1][2][3] This arrangement results in right-handed and left-handed helical structures at the molecular level, which are responsible for the macroscopic optical rotation.[1][2][3]

Quantitative Data on Optical Rotation

The optical rotatory power of this compound crystals has been measured under various conditions. The magnitude of rotation is dependent on the wavelength of the incident light and the direction of light propagation through the crystal. The key quantitative data from published studies are summarized below.

| Wavelength (nm) | Optical Rotation (degrees/mm) | Measurement Axis | Crystal Form | Reference |

| 589 (Sodium D-line) | 15.5 | Along the optic axis | - | [1][2][3] |

| 589 (Sodium D-line) | 158 ± 2 (absolute average) | - | - | [4][5] |

| 500 | +22.9 | Along the optic axis | P4₁2₁2 | [6] |

| 500 | -12.1 | Perpendicular to the optic axis | P4₁2₁2 | [6] |

Experimental Protocols

I. Crystal Growth of this compound

The growth of large, high-quality single crystals of EDS is a prerequisite for accurate polarimetry studies. A common and effective method is slow evaporation from an aqueous solution.[1]

Methodology:

-

Solution Preparation: Prepare a saturated or near-saturated aqueous solution of this compound. A reported concentration is 0.44 g/mL in water.[1]

-

Crystallization: Pour approximately 300 mL of the solution into a crystallizing dish.[1]

-

Incubation: Leave the dish undisturbed at room temperature, allowing for the slow evaporation of the solvent.

-

Crystal Harvest: Over a period of five to seven days, single crystals will form and grow.[1][5] Once they have reached a suitable size (crystals ranging from 0.35 mm to 5.35 mm in thickness have been reported), they can be collected from the solution and gently wiped dry.[1] The resulting flat, colorless crystals are ideal for optical measurements.[1][4]

II. Measurement of Optical Rotation

The optical rotation of EDS crystals is typically measured using a technique called polarimetry. The rotating analyzer method is a frequently cited approach for identifying the enantiomorph of the crystals.[1][2]

Apparatus:

-

Light Source: A monochromatic light source, such as a sodium lamp (for the D-line at 589 nm) or a laser.[7]

-

Linear Polarizer: To create a beam of plane-polarized light.

-

Sample Stage: To mount and orient the EDS crystal.

-

Rotatable Linear Analyzer: A second polarizer that can be rotated to measure the angle of rotation.

-

Detector: A photodetector or the human eye to determine the point of minimum or maximum light transmission.

Procedure (Rotating Analyzer Method):

-

Initial Setup: Arrange the polarizer and the rotatable analyzer so that their polarization axes are orthogonal (crossed). In this "crossed-polars" position, the light transmission is at a minimum (ideally zero).[1][2]

-

Sample Placement: Place the prepared EDS crystal on the sample stage between the polarizer and the analyzer.

-

Observation of Rotation: If the crystal is optically active, it will rotate the plane of polarized light. This will result in an increase in light transmission through the analyzer.

-

Angle Measurement: To measure the angle of rotation, the analyzer is rotated either clockwise or counterclockwise until the minimum light transmission is once again achieved. The angle of rotation of the analyzer corresponds to the optical rotation of the crystal.

-

Determining the Direction of Rotation: The direction of rotation (dextrorotatory or levorotatory) is determined by the direction in which the analyzer must be turned to restore minimum transmission.[2] A clockwise rotation indicates a dextrorotatory (d- or +) crystal, while a counterclockwise rotation indicates a levorotatory (l- or -) crystal.

Visualizations

Experimental Workflow for Optical Rotation Measurement

The following diagram illustrates the logical flow of the experimental procedure for determining the optical rotation of this compound crystals.

Caption: Workflow for EDS optical rotation analysis.

References

An In-depth Technical Guide to the Thermal Decomposition Products of Ethylenediamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenediamine (B42938) sulfate (B86663), a compound of interest in various chemical and pharmaceutical applications, undergoes a multi-stage thermal decomposition process upon heating. Understanding the products and pathways of this decomposition is critical for ensuring safety, stability, and efficacy in its applications. This technical guide provides a comprehensive overview of the thermal decomposition of ethylenediamine sulfate, detailing the decomposition products, reaction pathways, and the experimental protocols used for their analysis. Quantitative data is summarized in structured tables, and key processes are visualized through diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is an organic salt formed from the reaction of ethylenediamine with sulfuric acid. Its thermal stability is a key parameter in its handling, storage, and use in various industrial and pharmaceutical processes. Thermal decomposition can lead to the evolution of various gaseous products, some of which may be hazardous. A thorough understanding of the decomposition process is therefore essential for risk assessment and process optimization. This guide synthesizes available data on the thermal degradation of this compound, focusing on the identification of decomposition products and the conditions under which they are formed.

Thermal Decomposition Pathways

The thermal decomposition of this compound is a complex process that occurs in multiple stages over a broad temperature range. The process involves dehydration, initial decomposition of the organic moiety, major fragmentation, and finally, complete oxidation. The sulfate anion contributes to the overall thermal stability but also participates in the decomposition at elevated temperatures, leading to the evolution of sulfur oxides.[1]

Diagram of Thermal Decomposition Pathway

Caption: Proposed multi-stage thermal decomposition pathway of this compound.

Quantitative Data on Thermal Decomposition

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are key techniques used to quantify the thermal decomposition of this compound. The following table summarizes the typical mass loss and thermal events observed at different temperature ranges.

| Temperature Range (°C) | Thermal Event | Mass Loss (%) | Thermal Effect | Evolved Products |

| 25-100 | Moisture Desorption | Variable | Endothermic | H₂O |

| 100-200 | Dehydration | 10-15 | Endothermic | H₂O, NH₃ |

| 200-280 | Initial Decomposition | 20-30 | Endothermic | H₂O, NH₃, CO₂ |

| 280-400 | Major Decomposition | 40-60 | Exothermic | NH₃, CO₂, SO₂, H₂O |

| 400-500 | Secondary Decomposition | 15-25 | Exothermic | CO₂, SO₂, NOx |

| > 500 | Complete Oxidation | - | Exothermic | SO₂, SO₃ |

Table 1: Summary of Thermal Decomposition Stages of this compound. Data compiled from multiple sources.[1]

Experimental Protocols

A combination of analytical techniques is employed to study the thermal decomposition of this compound. The primary methods include Thermogravimetric Analysis (TGA) coupled with Evolved Gas Analysis (EGA) techniques such as Mass Spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FTIR).

Thermogravimetric Analysis (TGA) - Differential Scanning Calorimetry (DSC)

Objective: To determine the temperature ranges of decomposition and the associated mass loss and thermal effects.

Methodology:

-

Instrument: A simultaneous TGA-DSC instrument is typically used.

-

Sample Preparation: A small amount of finely ground this compound (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

Atmosphere: The experiment is usually conducted under an inert atmosphere (e.g., nitrogen or argon) to study the pyrolysis, or in an oxidative atmosphere (e.g., air or oxygen) to study combustion. A typical flow rate is 50-100 mL/min.

-

Temperature Program: The sample is heated from ambient temperature to approximately 600-800°C at a constant heating rate, commonly 10°C/min or 20°C/min.

-

Data Analysis: The mass loss (TGA curve) and heat flow (DSC curve) are recorded as a function of temperature. The derivative of the TGA curve (DTG curve) is used to identify the temperatures of maximum decomposition rates.

Diagram of TGA-DSC Experimental Workflow

Caption: A generalized workflow for the thermal analysis of this compound using TGA-DSC.

Evolved Gas Analysis (EGA): TGA-MS and TGA-FTIR

Objective: To identify the chemical composition of the gaseous products evolved during thermal decomposition.

Methodology:

-

Instrumentation: The outlet of the TGA furnace is connected to a Mass Spectrometer (MS) or a Fourier-Transform Infrared Spectrometer (FTIR) via a heated transfer line (typically maintained at 200-250°C to prevent condensation of volatiles).

-

TGA Conditions: The TGA experiment is performed as described in section 4.1, typically under an inert atmosphere to analyze the primary decomposition products.

-

MS Analysis: The evolved gases are ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio. The mass spectra are recorded continuously throughout the TGA run, allowing for the identification of specific gaseous species at different decomposition stages.

-

FTIR Analysis: The evolved gas stream passes through a gas cell within the FTIR spectrometer. The infrared absorption spectrum of the gas mixture is recorded over time. Characteristic absorption bands are used to identify functional groups and specific molecules (e.g., CO₂, SO₂, NH₃, H₂O).

Diagram of TGA-EGA Logical Relationship

Caption: The logical connection between TGA and EGA techniques for comprehensive thermal analysis.

Identification of Decomposition Products

The major gaseous products identified from the thermal decomposition of this compound are water (H₂O), ammonia (B1221849) (NH₃), carbon dioxide (CO₂), sulfur dioxide (SO₂), and nitrogen oxides (NOx).[1] The relative abundance of these products varies with the decomposition stage and the atmosphere.

-

Water (H₂O): Released during the initial dehydration phase and also as a product of the decomposition of the organic component.

-

Ammonia (NH₃): A primary product from the decomposition of the ethylenediamine moiety, particularly the cleavage of C-N bonds.

-

Carbon Dioxide (CO₂): Formed from the oxidation and fragmentation of the ethylenediamine carbon backbone.

-

Sulfur Dioxide (SO₂): Results from the decomposition of the sulfate anion at higher temperatures. In an oxidizing atmosphere, further oxidation to sulfur trioxide (SO₃) can occur.

-

Nitrogen Oxides (NOx): Formed at higher temperatures in the presence of an oxidizing atmosphere.

Conclusion

The thermal decomposition of this compound is a multi-step process involving dehydration, fragmentation of the organic cation, and decomposition of the sulfate anion. The primary decomposition products include water, ammonia, carbon dioxide, sulfur dioxide, and nitrogen oxides. A comprehensive analysis using techniques such as TGA, DSC, MS, and FTIR is crucial for a complete understanding of the decomposition behavior. The data and protocols presented in this guide provide a foundational resource for researchers and professionals working with this compound, enabling better safety assessments, and optimization of processes involving this compound.

References

An In-depth Technical Guide on the Hygroscopic Nature of Ethylenediamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediamine (B42938) sulfate (B86663), a salt formed from the neutralization of ethylenediamine with sulfuric acid, is a crystalline solid with significant applications in chemical synthesis and pharmaceutical formulations. A critical physicochemical property of this compound is its hygroscopicity, the tendency to absorb moisture from the atmosphere. This technical guide provides a comprehensive overview of the hygroscopic nature of ethylenediamine sulfate, including its underlying mechanisms, quantitative analysis of moisture sorption, detailed experimental protocols for characterization, and the implications for handling, storage, and formulation development.

The hygroscopic behavior of a substance is dictated by its chemical structure and the presence of functional groups that can interact with water molecules through hydrogen bonding. In the case of this compound, the protonated amine groups (-NH3+) and the sulfate anion (SO4^2-) provide multiple sites for strong hydrogen bond formation with water. This interaction can lead to significant water uptake, potentially causing physical and chemical changes in the material, such as deliquescence, altered flowability, and increased degradation rates. Therefore, a thorough understanding and quantification of its hygroscopic properties are paramount for its effective use in research and drug development.

Physicochemical Basis of Hygroscopicity

The pronounced hygroscopic nature of this compound stems from the strong affinity of its constituent ions for water molecules. The ethylenediammonium cation possesses two protonated primary amine groups, which are excellent hydrogen bond donors. The sulfate anion is a strong hydrogen bond acceptor. This combination of strong donor and acceptor sites facilitates the adsorption and subsequent absorption of atmospheric water.

Controlled humidity studies have indicated that this compound begins to absorb a measurable amount of water at relative humidity (RH) levels as low as 30%. As the ambient humidity increases, so does the water uptake, and at RH levels exceeding 60%, the compound can absorb sufficient moisture to form a saturated aqueous solution on its surface, a phenomenon known as deliquescence.[1]

Quantitative Analysis of Water Sorption

Table 1: Representative Moisture Sorption Data for a Hygroscopic Crystalline Solid at 25°C

| Relative Humidity (%) | Water Uptake (% w/w) - Sorption | Water Uptake (% w/w) - Desorption |

| 0 | 0.00 | 0.00 |

| 10 | 0.15 | 0.20 |

| 20 | 0.35 | 0.45 |

| 30 | 0.60 | 0.75 |

| 40 | 1.10 | 1.30 |

| 50 | 2.50 | 2.80 |

| 60 | 5.20 | 5.80 |

| 70 | 10.80 | 11.50 |

| 80 | 18.50 | 19.20 |

| 90 | 25.10 | 26.00 |

Note: This table presents illustrative data for a typical hygroscopic crystalline solid and may not represent the exact values for this compound.

Experimental Protocols for Hygroscopicity Assessment

The characterization of a material's hygroscopic properties is crucial for its proper handling and use. Gravimetric Sorption Analysis (GSA) is a widely used technique to determine the extent and rate of water sorption and desorption.

Protocol for Gravimetric Sorption Analysis (GSA)

Objective: To determine the moisture sorption and desorption isotherm of this compound.

Apparatus: A dynamic vapor sorption (DVS) instrument or a gravimetric sorption analyzer (GSA) equipped with a microbalance, a humidity and temperature-controlled chamber, and a data acquisition system.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into the sample pan of the GSA.

-

Pre-treatment/Drying: Equilibrate the sample at 25°C and 0% RH until a stable weight is achieved. This initial weight is considered the dry weight of the sample.

-

Sorption Phase:

-

Increase the relative humidity in a stepwise manner, typically in increments of 10% RH, from 0% to 90% RH.

-

At each RH step, allow the sample to equilibrate until the rate of weight change is less than a specified value (e.g., 0.002% per minute) for a defined period (e.g., 10 minutes).

-

Record the equilibrium weight at each RH step.

-

-

Desorption Phase:

-

Decrease the relative humidity in a stepwise manner from 90% to 0% RH, using the same increments as in the sorption phase.

-

Record the equilibrium weight at each RH step following the same equilibration criteria.

-

-

Data Analysis:

-

Calculate the percentage weight change at each RH step relative to the initial dry weight.

-

Plot the percentage weight change as a function of relative humidity to generate the sorption and desorption isotherms.

-

Visualization of Workflows and Classifications

Experimental Workflow for Hygroscopicity Testing

The following diagram illustrates a typical workflow for the hygroscopicity assessment of a pharmaceutical solid like this compound.

Logical Classification of Hygroscopicity

The European Pharmacopoeia provides a classification system for the hygroscopicity of solids based on the percentage of water uptake after 24 hours of storage at 25°C and 80% RH. The following decision tree illustrates this classification.

Implications for Drug Development

The hygroscopic nature of this compound has several important implications for its use in pharmaceutical development:

-

Handling and Storage: Due to its tendency to absorb moisture, this compound should be handled in a controlled, low-humidity environment. It should be stored in well-sealed containers with desiccants to prevent water uptake and subsequent physical changes.

-

Formulation Development: The hygroscopicity of an active pharmaceutical ingredient (API) or excipient can significantly impact the stability and performance of the final dosage form. For instance, excessive moisture uptake can lead to powder agglomeration, poor flowability, and issues during tablet compression. It can also accelerate chemical degradation pathways, such as hydrolysis.

-

Packaging: The choice of packaging is critical for products containing hygroscopic substances. Moisture-impermeable packaging, such as foil-foil blisters or glass containers with tight seals, is often necessary to protect the product from ambient humidity throughout its shelf life.

Conclusion

This compound is a hygroscopic compound due to the presence of polar functional groups that readily interact with water molecules. This property necessitates careful consideration during its handling, storage, and formulation into pharmaceutical products. The quantitative assessment of its moisture sorption behavior, through techniques like Gravimetric Sorption Analysis, provides essential data for mitigating the risks associated with its hygroscopicity. The experimental workflows and classification schemes presented in this guide offer a systematic approach to characterizing and managing the challenges posed by the hygroscopic nature of this compound in a research and drug development setting.

References

Methodological & Application

Synthesis of Ethylenediamine sulfate from sulfuric acid

Application Note: Synthesis of Ethylenediamine (B42938) Sulfate (B86663)

Introduction

Ethylenediamine sulfate is an organic salt formed from the reaction of ethylenediamine and sulfuric acid.[1] It presents as a white to almost-white crystalline powder that is soluble in water and hygroscopic.[1] This compound serves as a versatile precursor in the synthesis of various chemicals and pharmaceuticals.[1] It also finds applications in agriculture as a chelating agent for micronutrients and in biotechnology for protein solubilization.[1] The synthesis is a straightforward acid-base neutralization reaction that is highly exothermic, necessitating careful temperature control.[1]

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound through the direct acid-base neutralization of ethylenediamine with sulfuric acid.[1]

Materials:

-

Ethylenediamine (99% purity)[2]

-

Concentrated Sulfuric Acid (96.8% concentration)[2]

-

Ethanol (B145695) (99% purity)[2]

-

Diethyl Ether[2]

-

Distilled Water

-

Ice

Equipment:

-

4 L Beaker[2]

-

Ice Bath[2]

-

Magnetic Stirrer and Stir Bar

-

Dropping Funnel

-

Vacuum Filtration Apparatus (Buchner funnel, filter flask)

-

Filter Paper

-

Mortar and Pestle[2]

Procedure:

-

Reaction Setup: Place a 4 L beaker in an ice bath situated on a magnetic stirrer.

-

Initial Mixture: Add 750 mL of 99% ethanol and 178 mL (2.66 moles) of 99% ethylenediamine to the beaker. Begin stirring the mixture.[2]

-

Acid Addition: Slowly add 145 mL (2.64 moles) of 96.8% concentrated sulfuric acid to the mixture dropwise using a dropping funnel.[2] Caution: This reaction is highly exothermic, and the temperature must be maintained between 0-10°C with continuous ice cooling.[1]

-

Viscosity Management: As the ethylenediammonium sulfate precipitate forms, the mixture will become increasingly viscous. Add two separate 250 mL portions of ethanol to maintain a stirrable consistency.[2]

-

Product Isolation: Once the acid addition is complete, isolate the solid product by vacuum filtration.[2]

-

Washing: Wash the collected crystals sequentially with 375 mL of 99% ethanol and 250 mL of diethyl ether to remove any residual impurities.[2]

-

Drying and Processing: Air-dry the resulting colorless this compound. The final product can be ground into a fine powder using a mortar and pestle.[2]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Ethylenediamine (99%) | 178 mL (2.66 moles) | [2] |

| Sulfuric Acid (96.8%) | 145 mL (2.64 moles) | [2] |

| Solvents & Washing Agents | ||

| Initial Ethanol (99%) | 750 mL | [2] |

| Additional Ethanol (99%) | 2 x 250 mL | [2] |

| Washing Ethanol (99%) | 375 mL | [2] |

| Washing Diethyl Ether | 250 mL | [2] |

| Reaction Conditions | ||

| Temperature | 0-10°C (Ice Bath) | [1] |

| Molar Ratio (EDA:H₂SO₄) | ~1:1 | [1] |

| Product | ||

| This compound | 320 g (2.05 moles) | [2] |

| Yield | 77% | [2] |

Experimental Workflow

The synthesis of this compound follows a controlled, multi-step process involving reaction, precipitation, and purification. The workflow diagram below illustrates the logical sequence of these steps.

References

Application Notes and Protocols: Laboratory-Scale Synthesis of Ethylenediamine Sulfate

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of ethylenediamine (B42938) sulfate (B86663). The synthesis is achieved through a direct acid-base neutralization reaction between ethylenediamine and concentrated sulfuric acid. This protocol emphasizes safety, yield optimization, and high-purity product isolation. Detailed methodologies for the synthesis, purification, and analysis are presented, along with a summary of quantitative data and a visual representation of the experimental workflow.

Introduction

Ethylenediamine sulfate is an organic salt with the chemical formula C₂H₁₀N₂O₄S.[1] It is formed from the reaction of ethylenediamine, a bidentate ligand, and sulfuric acid.[1] This compound typically appears as a white to off-white crystalline powder that is soluble in water.[1] Its applications are diverse, ranging from use as a chemical intermediate in the synthesis of pharmaceuticals and other fine chemicals to its function as a chelating agent in agriculture and a laboratory reagent in analytical chemistry.[1]

The synthesis detailed herein is based on a well-established acid-base neutralization reaction. The protonation of the amino groups in ethylenediamine by sulfuric acid leads to the formation of the ethylenediammonium sulfate salt.[1] The reaction is highly exothermic and requires careful temperature control to ensure safety and prevent the formation of byproducts.[1]

Materials and Reagents

| Reagent/Material | Grade | Purity | Supplier | Notes |

| Ethylenediamine | Reagent | 99% | Sigma-Aldrich | - |

| Sulfuric Acid | ACS Reagent | 96.8% | Fisher Scientific | Concentrated |

| Ethanol (B145695) | Anhydrous | 99% | VWR | - |

| Diethyl Ether | ACS Reagent | ≥99.0% | Sigma-Aldrich | - |

| Deionized Water | - | - | Millipore | For recrystallization |

| Activated Charcoal | - | - | Fisher Scientific | For purification |

| Ice | - | - | - | For cooling bath |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established laboratory procedures.[1][2]

Procedure:

-

Preparation: In a 4-liter beaker, combine 178 mL (2.66 moles) of 99% ethylenediamine with 750 mL of 99% ethanol.[2]

-

Cooling: Place the beaker in an ice bath and allow the solution to cool while stirring continuously with a mechanical stirrer.

-

Acid Addition: Slowly add 145 mL (2.64 moles) of 96.8% concentrated sulfuric acid dropwise to the cooled and stirred ethylenediamine solution.[2] Caution: This reaction is highly exothermic; maintain a slow addition rate to control the temperature.[1][2]

-

Managing Viscosity: As the this compound precipitates, the reaction mixture will become increasingly viscous. To maintain effective stirring, add two separate 250 mL portions of 99% ethanol as needed.[1][2]

-

Isolation: Once the addition of sulfuric acid is complete, isolate the white crystalline product by vacuum filtration.[1][2]

-

Washing: Wash the collected crystals sequentially with 375 mL of 99% ethanol and then with 250 mL of diethyl ether to remove any unreacted starting materials and impurities.[1][2]

-

Drying: Air-dry the purified product. The expected yield of colorless this compound is approximately 320 g (77%).[2]

-

Storage: Store the final product in a desiccator as it is hygroscopic.[1]

Purification by Recrystallization

For higher purity, the synthesized this compound can be recrystallized.

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot deionized water. For example, 175 g of the product can be dissolved in 160 mL of warm distilled water at 60 °C.[2]

-